3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H12N2OS It is characterized by the presence of an amino group, a methylsulfanyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea
- 3-[2-(methylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea hydrochloride
Uniqueness
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is unique due to its specific structural features, such as the dihydropyridinone ring and the presence of both amino and methylsulfanyl groups.
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-amino-1-(2-methylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2OS/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 |
InChI Key |
NCMIBCXSFRTIFE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
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